molecular formula C17H12N2O4S2 B2816507 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate CAS No. 1203270-17-0

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate

Cat. No.: B2816507
CAS No.: 1203270-17-0
M. Wt: 372.41
InChI Key: BVLYKLKQGZOPMX-UHFFFAOYSA-N
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Description

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate is a complex organic molecule that features both isoxazole and benzoxazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. The thiophene ring is then introduced via a palladium-catalyzed cross-coupling reaction.

The benzoxazole moiety is often synthesized separately through a condensation reaction between 2-aminophenol and a carboxylic acid derivative. The final step involves the esterification of the isoxazole and benzoxazole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to a range of biological effects, including inhibition of microbial growth and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Known for their analgesic, anti-inflammatory, and anticancer activities.

    Benzoxazole derivatives: Studied for their antimicrobial and antiviral properties.

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate: is unique due to the combination of isoxazole and benzoxazole rings in a single molecule. This dual functionality can result in synergistic effects, enhancing its biological activity and therapeutic potential compared to compounds with only one of these rings.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-16(10-25-17-18-12-4-1-2-5-13(12)22-17)21-9-11-8-14(23-19-11)15-6-3-7-24-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLYKLKQGZOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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